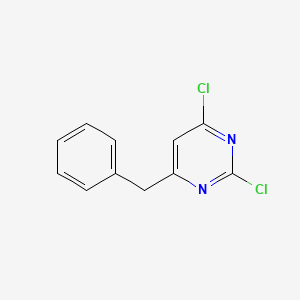

4-Benzyl-2,6-dichloropyrimidine

Beschreibung

Significance of the Pyrimidine (B1678525) Heterocyclic Scaffold in Contemporary Organic Chemistry

The pyrimidine scaffold is a fundamental heterocyclic aromatic organic compound, structurally similar to benzene (B151609) and pyridine, with two nitrogen atoms at positions 1 and 3 of the six-membered ring. nih.govstudysmarter.co.uk Its importance in contemporary organic chemistry is multifaceted, stemming from its presence in essential biological molecules and its utility as a versatile pharmacophore in medicinal chemistry. nih.govbohrium.com

Pyrimidines are core constituents of nucleic acids (DNA and RNA), with uracil, thymine, and cytosine being key examples. nih.gov This biological prevalence has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. nih.govbohrium.com The pyrimidine nucleus is considered a "privileged scaffold" because its derivatives have shown potential in a wide array of therapeutic areas. bohrium.comnih.gov

The versatility of the pyrimidine ring allows for extensive structural modifications, enabling chemists to synthesize a diverse library of compounds with tailored properties. bohrium.com The nitrogen atoms within the ring can participate in hydrogen bonding, a crucial interaction for the binding of molecules to biological targets like enzymes. bohrium.com

Position of Halogenated Pyrimidines, including 4-Benzyl-2,6-dichloropyrimidine, as Versatile Synthetic Intermediates

Halogenated heterocycles, including halogenated pyrimidines, are highly valuable as synthetic intermediates in organic synthesis. nih.gov The halogen atoms, being good leaving groups, can be readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups onto the pyrimidine core, making them key building blocks for more complex molecules. nih.govnih.gov

The compound this compound exemplifies this utility. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution reactions. This allows for a stepwise and selective introduction of different substituents at the 2- and 6-positions. For instance, amination reactions can be performed to introduce amino groups, which are common moieties in biologically active compounds. nih.gov

The general synthetic strategy often involves the reaction of a dichloropyrimidine with a nucleophile, such as an amine or an alcohol, to displace one or both of the chlorine atoms. nih.govacs.org The presence of the benzyl (B1604629) group at the 4-position can also influence the reactivity and properties of the resulting derivatives.

Research Trajectories and Scope of Academic Inquiry into this compound

Academic research on this compound primarily focuses on its application as a synthetic intermediate for the creation of novel compounds with potential biological activities. The research trajectory typically involves the following steps:

Synthesis and Functionalization: The initial step often involves the synthesis of the this compound scaffold itself, followed by a series of reactions to introduce various functional groups at the 2- and 6-positions. These reactions often include nucleophilic aromatic substitutions with amines, thiols, and alcohols.

Structural Elucidation: Once new derivatives are synthesized, their chemical structures are confirmed using a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Exploration of Biological Activity: The synthesized compounds are then often screened for various biological activities. Given the broad therapeutic potential of the pyrimidine scaffold, these screenings can encompass a wide range of targets.

The scope of inquiry is thus centered on leveraging the reactivity of the chloro-substituents on the pyrimidine ring to build a library of new molecules. The benzyl group at the 4-position provides a lipophilic character to the molecule, which can be advantageous for certain biological applications. The ultimate goal of this research is to discover new chemical entities with potential therapeutic value.

Interactive Data Table: Properties of this compound

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-benzyl-2,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-10-7-9(14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGZTXSHXRNYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673135 | |

| Record name | 4-Benzyl-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796095-89-1 | |

| Record name | 4-Benzyl-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Pathways of 4 Benzyl 2,6 Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of functional groups. acs.org The reactivity of the chloro substituents on the pyrimidine ring is generally C4(6) > C2 > C5, a trend observed in both traditional SNAr and palladium-catalyzed reactions. acs.org This preferential reactivity is attributed to the formation of a more stable para-quinoid Meisenheimer intermediate during attack at the C4 position, compared to the ortho-quinoid intermediate from C2 attack. acs.org

Reactions with Oxygen and Sulfur Nucleophiles

Beyond amines, other nucleophiles such as those containing oxygen and sulfur can also react with dichloropyrimidines. The nucleophilicity of sulfur is significantly greater than that of oxygen, which leads to a range of useful electrophilic substitutions of sulfur that are not typically observed for oxygen. msu.edulibretexts.org For example, sulfides readily react with alkyl halides to form ternary sulfonium (B1226848) salts. msu.edulibretexts.org

In reactions with 2-MeSO2-4-chloropyrimidine, a dichotomy in regioselectivity is observed. While amines lead to C4 substitution, alkoxides result in selective substitution at the C2 position. wuxiapptec.com This is attributed to the formation of a hydrogen bond between the acidic proton of the MeSO2 group and the incoming alkoxide, which directs the attack to the C2 position and lowers the transition state energy. wuxiapptec.com

Mechanistic Investigations of SNAr Processes

The SNAr mechanism proceeds through a two-step process: nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.com The electron-deficient nature of the pyrimidine ring facilitates this process. acs.org The stability of the Meisenheimer complex is a key factor in determining the reaction's regioselectivity. As previously mentioned, attack at the C4 position of a 2,4-dichloropyrimidine (B19661) leads to a more stable para-quinoid intermediate. acs.org

Carbon-Carbon Bond Forming Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds and are highly effective with pyrimidine chlorides. acs.orgnih.gov These reactions offer wide functional group tolerance, allowing for the diversification of a common intermediate into numerous related products. nih.gov

A one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, providing an efficient route to diarylated pyrimidines. nih.gov The choice of solvent is critical, with alcoholic solvent mixtures leading to greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov The established regioselectivity for cross-coupling reactions of 2,4-dichloropyrimidine favors initial coupling at the C4 position. nih.gov While this preference has been described as unusual, computational studies suggest it is expected based on calculated bond dissociation energies. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling with Aryl/Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of 4-benzyl-2,6-dichloropyrimidine, this reaction enables the selective substitution of the chlorine atoms with various aryl and heteroaryl groups.

Research has demonstrated the feasibility of palladium-catalyzed Suzuki-Miyaura coupling reactions on dichloropyrimidine systems. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the dichloropyrimidine with an aryl or heteroaryl boronic acid. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity.

For instance, studies on related 2,4-dichloropyridines have shown that C4-selective Suzuki coupling can be achieved using a palladium catalyst with an N-heterocyclic carbene (NHC) ligand like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). nih.gov This suggests that similar selectivity could potentially be achieved for this compound, allowing for the targeted functionalization of the C4 and C6 positions. The reaction is tolerant of various functional groups on the boronic acid partner, including aldehydes, nitriles, and alkenes. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Dichloro-N-heteroarenes

| Entry | Dichloro-N-heteroarene | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product(s) | Yield (%) | Reference |

| 1 | 2,4-dichloropyridine | p-methoxyphenylboronic acid | (η3-1-tBu-indenyl)Pd(IPr)(Cl) | K2CO3 | THF | 4-(p-methoxyphenyl)-2-chloropyridine | 69 | nih.gov |

| 2 | 2,4-dichloropyridine | Phenylboronic acid | (η3-1-tBu-indenyl)Pd(IPr)(Cl) | K2CO3 | Benzene (B151609) | 4-phenyl-2-chloropyridine | 70 | nih.gov |

| 3 | 2-bromothiophene | 4-nitrophenylboronic acid | Palladium catalyst | Not specified | Not specified | 2-(4-nitrophenyl)thiophene | High | youtube.com |

This table presents data from related systems to illustrate the general conditions and outcomes of Suzuki-Miyaura couplings on similar substrates.

Kumada Coupling and Other Metal-Catalyzed Cross-Coupling Methodologies

Besides the Suzuki-Miyaura coupling, other metal-catalyzed cross-coupling reactions can be employed to functionalize this compound. The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is a notable alternative. wikipedia.org This reaction is particularly useful for introducing alkyl, aryl, or vinyl groups. wikipedia.org

For related dichloropyridines, a Pd/IPr catalytic system has been shown to be effective for C4-selective Kumada coupling. nih.gov This method allows for the installation of groups that are challenging to introduce via Suzuki coupling, such as a 2-pyridyl group. nih.gov The general principle of Kumada coupling involves the reaction of an organic halide with a Grignard reagent in the presence of a nickel or palladium catalyst. wikipedia.org

Other cross-coupling methodologies like Negishi coupling (using organozinc reagents) have also proven effective for the selective functionalization of dihaloheteroarenes and could be applicable to this compound. nih.gov

Optimization of Reaction Conditions: Catalysts, Ligands, Bases, and Solvents

The success and selectivity of cross-coupling reactions on this compound are highly dependent on the careful optimization of reaction conditions.

Catalysts: Palladium and nickel complexes are the most common catalysts for these transformations. nih.govwikipedia.org The choice of the metal and its oxidation state can influence the catalytic activity. For instance, palladium(0) species are typically the active catalysts in Suzuki and Kumada couplings. The use of pre-catalysts that readily form the active catalytic species is often preferred. sigmaaldrich.com

Ligands: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. nih.gov For Suzuki-Miyaura and Kumada couplings of dihalopyridines, N-heterocyclic carbene (NHC) ligands like IPr and SIPr have been shown to favor C4-selectivity. nih.gov The steric bulk of the ligand appears to be a key factor, with larger ligands generally leading to higher selectivity. nih.gov

Bases: A base is required in Suzuki-Miyaura coupling to activate the boronic acid. Common bases include potassium carbonate (K2CO3), cesium fluoride (B91410) (CsF), and lithium tert-butoxide. nih.govamazonaws.com The choice of base can affect the reaction rate and yield. In Kumada coupling, a base is not explicitly added as the Grignard reagent is itself basic.

Solvents: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Tetrahydrofuran (THF), benzene, and isopropanol (B130326) are commonly used solvents for these types of cross-coupling reactions. nih.govamazonaws.com The polarity of the solvent can impact selectivity, with less polar solvents sometimes favoring higher selectivity. nih.gov

Table 2: Optimization of C4-Selective Suzuki-Miyaura Coupling of 2,4-dichloropyridine

| Entry | NHC Ligand | Solvent | C4-coupled product (%) | C2-coupled product (%) | C4:C2 Ratio |

| 1 | IPr | THF | 69 | 7 | 10:1 |

| 2 | IPr | Benzene | 70 | 8 | 9:1 |

| 3 | IPr | DMF | 47 | 8 | 6:1 |

| 4 | SIMes | Benzene | 35 | 24 | 1.5:1 |

| 5 | IMes | Benzene | 40 | 23 | 1.7:1 |

This data, from a study on a related compound, highlights the significant impact of ligand and solvent choice on reaction selectivity. nih.gov

Transformations Involving the Benzyl (B1604629) Substituent and Peripheral Modifications

While the chloro-substituents on the pyrimidine ring are primary sites for modification, the benzyl group can also undergo various chemical transformations. For instance, reactions involving the benzylic position or the aromatic ring of the benzyl group can lead to further diversification of the molecular structure.

One example of a transformation involving a benzyl group is its transfer. In a study on 6-benzyl-3,6-dihydropyridin-2(1H)-ones, a novel aza-semipinacol-type rearrangement was observed where a benzyl group transferred from the C6 to the C5 position. nih.gov While this is a different system, it demonstrates the potential for rearrangements involving benzyl substituents.

Furthermore, the synthesis of related compounds like 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one shows that the benzyl group can be introduced onto the pyrimidine ring via N-benzylation. researchgate.net This suggests that the benzyl group in this compound could potentially be modified or even cleaved under certain reaction conditions.

Other Significant Reaction Pathways and Their Synthetic Utility

Beyond cross-coupling and modifications of the benzyl group, this compound can serve as a precursor for the synthesis of various trisubstituted pyrimidines. The sequential substitution of the two chlorine atoms allows for the introduction of different nucleophiles, leading to asymmetrically substituted pyrimidines.

For example, the reaction of 2-benzylthio-4,6-dichloropyrimidine with various amines leads to the formation of 2-benzylthio-4,6-disubstituted pyrimidines. researchgate.net This highlights the utility of the dichloropyrimidine scaffold in building complex molecules. Such trisubstituted pyrimidines have been investigated for various biological activities, including as antimalarial and antileishmanial agents. nih.govnih.gov

Another potential reaction pathway is the transformation of the chloro-substituents into other functional groups. For instance, they could be converted to hydroxyl groups via hydrolysis or to other halides through halogen exchange reactions. These transformations would further expand the synthetic utility of this compound as a versatile building block in organic synthesis.

Derivatization and Scaffold Modification of 4 Benzyl 2,6 Dichloropyrimidine for Advanced Chemical and Biological Applications

Design and Synthesis of Novel Pyrimidine (B1678525) Analogs

The generation of new pyrimidine analogs from 4-benzyl-2,6-dichloropyrimidine is primarily driven by the reactivity of its chloro-substituents, which are amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The diversification of the pyrimidine skeleton originating from this compound is effectively achieved through systematic structural variations, particularly via nucleophilic aromatic substitution reactions. The two chlorine atoms at the C2 and C6 positions act as excellent leaving groups, enabling sequential or simultaneous replacement by a wide array of nucleophiles. This reactivity allows for the creation of large libraries of derivatives.

Research has demonstrated that dichloropyrimidine precursors readily react with various nitrogen nucleophiles, including aliphatic, aromatic, and heterocyclic amines, to yield disubstituted pyrimidines. researchgate.net For instance, the reaction of a dichloropyrimidine core with different amines can produce a series of N-substituted derivatives. nih.gov This strategy facilitates a systematic exploration of the chemical space around the pyrimidine core. The process often involves a step-wise approach where reaction conditions can be tuned to favor either mono- or di-substitution, further expanding the range of possible analogs.

Key modifications often involve:

Amination: Introducing primary or secondary amines to create 2,6-diaminopyrimidine derivatives. The steric and electronic properties of the incoming amine can be varied to fine-tune the properties of the final compound. nih.gov

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols to produce 2,6-diether derivatives.

Thiolation: Introduction of thiol-containing moieties to form thioether linkages.

This systematic variation is fundamental to building compound libraries for screening purposes in drug discovery and agrochemical research.

Beyond simple substitution, this compound can be used to construct more rigid and complex fused and polycyclic systems. These strategies often involve intramolecular reactions where a substituent, introduced at one of the chloro-positions, subsequently reacts with another part of the molecule to form a new ring.

One documented strategy involves the synthesis of bicyclic tetrahydrooxepinopyrimidine and fluorinated pyrrolidinopyrimidines. clockss.org This is achieved through an initial substitution on the pyrimidine ring, followed by an intramolecular linkage of the newly introduced acyclic chain to another position on the pyrimidine ring, such as the N-1 or C-5 position, to form a new fused ring system. clockss.org Such intramolecular cyclizations are powerful tools for creating novel, three-dimensional scaffolds that can present pharmacophores in specific spatial orientations, which is often crucial for biological activity.

This compound as a Precursor in Complex Molecule Synthesis

The utility of this compound as a foundational building block is well-established in the synthesis of high-value, complex molecules for both pharmaceutical and agricultural industries.

The this compound scaffold is a key intermediate in the synthesis of potent and selective therapeutic agents. A significant application is in the development of inhibitors for the deubiquitinating enzyme complex USP1/UAF1, which is a promising target for anticancer therapies, particularly for non-small cell lung cancer. nih.gov

Medicinal chemistry campaigns have utilized this pyrimidine core to synthesize N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov In these syntheses, the dichloropyrimidine core undergoes sequential reactions, such as amination and Suzuki coupling, to build the final, complex drug-like molecule. acs.org The optimization of these derivatives has led to the identification of compounds with nanomolar inhibitory potency against the USP1/UAF1 complex, demonstrating the value of the pyrimidine scaffold in generating targeted therapies. nih.gov The benzyl (B1604629) group and the reactive chlorine atoms provide the necessary handles to elaborate the structure and optimize its interaction with the biological target.

In the agrochemical sector, dichloropyrimidine derivatives are crucial intermediates for the synthesis of modern fungicides. Specifically, 4,6-dichloropyrimidine (B16783) is a known precursor for Azoxystrobin, a broad-spectrum strobilurin fungicide. google.com Azoxystrobin is effective against a wide range of fungal pathogens across various crops. google.com

The synthesis of such fungicides relies on the sequential substitution of the two chlorine atoms on the pyrimidine ring with different aryl ether moieties. google.com The this compound molecule, containing the same reactive dichloropyrimidine core, serves as a versatile building block for creating analogous agrochemicals. The benzyl group can be retained as a key structural feature or modified to modulate the spectrum of activity, systemic properties, and metabolic stability of the resulting fungicide. The established industrial processes for reacting dichloropyrimidines make this class of compounds highly valuable starting materials for large-scale agrochemical production. google.comgoogle.com

Structure-Activity Relationship (SAR) Studies on Pyrimidine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of compounds derived from the this compound scaffold. Such studies systematically modify the structure of a lead compound and measure the effect of these changes on its potency and selectivity.

A prominent example is the SAR exploration of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex. nih.govacs.org In these studies, researchers made targeted modifications at various positions on the pyrimidine ring and the associated phenyl and benzyl groups to understand their impact on inhibitory activity.

Key findings from these SAR studies include:

Substitution on the Pyrimidine Ring: Introducing a methyl group at the 5-position of the pyrimidine ring led to a notable increase in potency (IC₅₀ = 70 nM) compared to the unsubstituted analog. acs.org However, moving this methyl group to the 6-position resulted in a significant decrease in potency (IC₅₀ = 210 nM), highlighting a specific spatial requirement for substituents on the core scaffold. acs.org

Tolerance of Functional Groups: The scaffold was tolerant to a variety of other small functional groups at the 5-position. Derivatives bearing OMe, F, and SMe groups all displayed good potency, with IC₅₀ values of 70 nM, 110 nM, and 110 nM, respectively. acs.org This indicates that the 5-position is a viable site for modification to fine-tune physicochemical properties without sacrificing biological activity.

Fused Ring Systems: The creation of fused-ring systems, such as a cyclopentylpyrimidine analog, was well-tolerated and maintained good potency (IC₅₀ = 160 nM). acs.org

These detailed SAR studies provide a clear roadmap for the rational design of more effective enzyme inhibitors based on the pyrimidine scaffold.

Table 1: Structure-Activity Relationship of Pyrimidine Derivatives as USP1/UAF1 Inhibitors acs.org

| Compound Modification (Relative to Unsubstituted Core) | IC₅₀ (nM) |

| 5-Methyl | 70 |

| 6-Methyl | 210 |

| 5,6-Dimethyl | 120 |

| 5-OMe | 70 |

| 5-F | 110 |

| 5-SMe | 110 |

| 5-NH₂ | 310 |

| Fused Cyclopentyl Ring | 160 |

Influence of Substituent Modifications on Biological Profiles and Potency

The biological activity and potency of this compound derivatives are highly dependent on the nature and placement of substituents. The two chlorine atoms on the pyrimidine ring are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. These substitutions, along with modifications on the benzyl moiety, profoundly impact the molecule's electronic properties, steric profile, and ability to interact with target biomolecules.

Research into analogous pyrimidine-based compounds, such as N-benzyl-2-phenylpyrimidin-4-amines, has provided significant insights into these structure-activity relationships. nih.govacs.org For instance, replacing one of the chloro groups with various amines is a common strategy. The benzyl group itself can be modified, or different benzylamine (B48309) analogs can be introduced at the C4 position. Modifications on the benzyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the electronic and hydrophobic character of this region, influencing binding affinity.

Furthermore, alterations to the pyrimidine core itself, such as the introduction of a methyl group or fusing it with other rings to create scaffolds like pyrido[2,3-d]pyrimidines, have been shown to be well-tolerated and can modulate potency. acs.orgnih.gov The following data table, based on findings from related pyrimidine inhibitor series, illustrates how specific substituent modifications can influence biological potency.

| Modification Site | Substituent Introduced | Observed Effect on Potency (IC₅₀) | Target Class Example |

| Pyrimidine Core | 5,6-dimethyl | Well-tolerated (120 nM) acs.org | Deubiquitinase (USP1/UAF1) |

| Pyrimidine Core | Cyclopentyl fusion | Good potency (160 nM) acs.org | Deubiquitinase (USP1/UAF1) |

| C2-Position | Phenyl group with 2-isopropyl | Potent (180 nM) | Deubiquitinase (USP1/UAF1) |

| C2-Position | Phenyl group with 2-CF₃ | Less potent than 2-isopropyl | Deubiquitinase (USP1/UAF1) |

| C2-Position | OMe, F, NH₂, NMe₂, SMe | Maintained good potency (70-310 nM) acs.org | Deubiquitinase (USP1/UAF1) |

Optimization of Pharmacophoric Features and Binding Interactions

The optimization of derivatives based on the this compound scaffold is guided by pharmacophore modeling, which identifies the key molecular features essential for biological activity. For kinase inhibitors, a common target class for this scaffold, the pharmacophore model generally consists of a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region. nih.govnih.gov

The pyrimidine ring itself is a critical pharmacophoric element. The nitrogen atoms within the ring frequently act as hydrogen bond acceptors, forming crucial interactions with the backbone of the kinase hinge region, a common binding motif for ATP-competitive inhibitors. nih.gov The benzyl group typically occupies a hydrophobic pocket in the ATP-binding site, and its conformation and substitution pattern are optimized to maximize favorable van der Waals and hydrophobic interactions.

The chlorine atoms at the C2 and C6 positions are not just synthetic handles but also key sites for introducing groups that can form additional, potency-enhancing interactions. By replacing a chlorine atom with a suitable functional group, new hydrogen bond donor or acceptor sites can be created to engage with specific amino acid residues in the target protein. For example, in Janus kinase (JAK) inhibitors, hydrogen bonds to residues like Leu932 and Glu930 are critical for high-affinity binding. nih.gov Computational tools and structural biology techniques like X-ray crystallography are instrumental in identifying these potential interactions and guiding the rational design of more potent and selective inhibitors.

The table below outlines the key pharmacophoric features of a typical pyrimidine-based kinase inhibitor and the strategies employed to optimize binding interactions.

| Pharmacophoric Feature | Structural Element | Potential Binding Interaction | Optimization Strategy |

| Hydrogen Bond Acceptor | Pyrimidine Nitrogen Atoms | Forms H-bonds with kinase hinge region backbone (e.g., with backbone amides). nih.gov | Retain the core pyrimidine scaffold. |

| Hydrophobic Region | Benzyl Group | Occupies a hydrophobic pocket, forming van der Waals forces. nih.gov | Modify ring substituents to improve shape and electronic complementarity with the pocket. |

| Hydrogen Bond Donor | C2/C6-Amine Substituent | Forms H-bonds with specific amino acid side chains (e.g., glutamate, aspartate). nih.gov | Introduce N-H groups at strategic positions via substitution of chlorine. |

| Aromatic/AI Center | Benzyl Ring | Pi-stacking or other aromatic interactions within the binding site. nih.gov | Explore different aromatic and heteroaromatic rings for the benzyl moiety. |

By systematically applying these derivatization and optimization principles, the this compound scaffold can be effectively utilized to generate advanced compounds for a multitude of chemical and biological applications.

Computational and Theoretical Investigations of 4 Benzyl 2,6 Dichloropyrimidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For pyrimidine (B1678525) derivatives, these calculations can elucidate their electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the context of pyrimidine derivatives, DFT studies can provide valuable information about their stability, reactivity, and potential as therapeutic agents. For instance, a study on dihydropyridine (B1217469) [2,3-d] pyrimidines used DFT calculations to characterize the electronic behavior of these compounds as potential polyphenol oxidase inhibitors. nih.gov

These studies often involve the calculation of various molecular descriptors that help in understanding the molecule's behavior. Key descriptors include:

Total energy: Indicates the stability of the molecule.

Dipole moment: Provides information about the polarity of the molecule.

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and is crucial for understanding intermolecular interactions.

Analysis of Frontier Molecular Orbitals (FMO) and Electrophilicity/Nucleophilicity

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For pyrimidine derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. This is particularly important for a molecule like 4-benzyl-2,6-dichloropyrimidine, where the pyrimidine ring is substituted with both electron-donating (benzyl group) and electron-withdrawing (chlorine atoms) groups.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are representative and based on computational studies of similar pyrimidine derivatives. They are intended for illustrative purposes only.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For flexible molecules like this compound, which has a rotatable benzyl (B1604629) group, MD simulations can explore the different conformations the molecule can adopt. nih.gov Conformational analysis is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

These simulations can reveal:

The most stable conformations of the molecule.

The energetic barriers between different conformations.

How the molecule interacts with its environment, such as a solvent or a biological receptor.

Prediction of Reaction Pathways and Selectivity Profiles

Computational methods can be employed to predict the most likely pathways for chemical reactions involving pyrimidine derivatives. By calculating the energies of reactants, transition states, and products, chemists can determine the feasibility and selectivity of a particular reaction. For a molecule like this compound, computational studies could predict the regioselectivity of nucleophilic substitution reactions at the chlorinated positions.

Computational Contributions to Rational Design of Pyrimidine-Based Agents

The insights gained from computational studies are invaluable in the rational design of new molecules with specific properties. In the field of drug discovery, computational methods are used to design and screen pyrimidine-based compounds for their potential as therapeutic agents. nih.govrepec.orgnih.govmdpi.com

The process of rational drug design often involves:

Molecular Docking: Simulating the interaction of a ligand (the pyrimidine derivative) with the active site of a target protein. This can predict the binding affinity and mode of interaction.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.

Through these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the development of new drugs and other functional molecules. wiley.com

Future Directions and Emerging Research Avenues in 4 Benzyl 2,6 Dichloropyrimidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. mdpi.com The future of 4-benzyl-2,6-dichloropyrimidine synthesis lies in the adoption of green chemistry principles to develop novel and sustainable methodologies.

Eco-friendly synthetic approaches are a growing area of focus. nih.gov This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. mdpi.com For instance, microwave irradiation has been successfully used to synthesize various heterocyclic compounds, offering high yields and easy purification. mdpi.com Another promising avenue is the development of one-pot syntheses and multicomponent reactions, such as the Biginelli reaction, which can be used to construct complex pyrimidine structures from simple precursors in a single step. evitachem.com

The use of safer solvents and catalysts is also a key aspect of sustainable synthesis. Research is ongoing to replace hazardous reagents and solvents with more environmentally benign alternatives. mdpi.com For example, catalyst-free monoamination of dichloropyrimidines has been achieved under specific conditions, reducing reliance on potentially toxic metal catalysts. nih.gov Furthermore, scalable and safe processes for producing key intermediates like 4,6-dichloropyrimidine-5-carbonitrile (B1297664) are being developed to ensure that manufacturing can be done safely on a large scale. acs.org

| Synthetic Approach | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. | Reduced reaction times, lower energy consumption, often higher yields. | mdpi.com |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, simplified procedures, reduced waste. | evitachem.com |

| Catalyst-Free Reactions | Reactions that proceed efficiently without the need for a catalyst. | Avoids catalyst toxicity and contamination, simplifies purification. | nih.gov |

| Scalable Processes | Development of synthetic routes that can be safely and efficiently performed on a large scale. | Enables industrial production, ensures process safety. | acs.org |

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Substituted pyrimidines are known to exhibit a wide range of biological activities, and this compound serves as a versatile starting material for creating new therapeutic agents. nih.govnih.gov Future research will focus on exploring previously undiscovered biological activities and expanding the therapeutic potential of its derivatives.

The pyrimidine core is a privileged scaffold in medicinal chemistry, with applications as anticancer, antiviral, and antimicrobial agents. nih.govmdpi.com Derivatives of this compound can be designed to target specific biological pathways. For example, by modifying the substituents on the pyrimidine ring, it is possible to develop potent and selective inhibitors of enzymes like kinases, which are often implicated in cancer. mdpi.com The development of diaminopyrimidine-based antimalarial drugs highlights the potential of this scaffold in infectious diseases. nih.gov

The exploration of novel therapeutic targets is a key area of future research. This includes investigating the potential of pyrimidine derivatives to modulate the activity of receptors and enzymes that have not been previously targeted. For instance, pyrazolo[1,5-a]pyrimidines have been identified as antagonists of the aryl hydrocarbon receptor, a promising target in cancer immunology. rsc.org Additionally, the synthesis of novel pyrimidine derivatives and their evaluation for activities such as antinociceptive (pain-relieving) effects are ongoing. nih.gov

| Therapeutic Area | Mechanism/Target | Example Derivative Class | Reference |

| Oncology | Kinase inhibition | 7H-pyrrolo[2,3-d]pyrimidines | rsc.org |

| Infectious Diseases | Antimalarial | Diaminopyrimidines | nih.gov |

| Immunology | Aryl Hydrocarbon Receptor Antagonism | Pyrazolo[1,5-a]pyrimidines | rsc.org |

| Neurology | Antinociceptive effects | Substituted amino-pyrimidines | nih.gov |

Application in Materials Science and Advanced Functional Materials

Beyond its biomedical applications, the unique electronic and optical properties of the pyrimidine ring make it an attractive component for the development of advanced functional materials. evitachem.com The functionalization of this compound opens up possibilities for creating novel materials with tailored properties.

Pyrazolo[1,5-a]pyrimidine derivatives, for example, have garnered attention in materials science due to their significant photophysical properties. nih.gov These compounds can be incorporated into organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to tune the electronic properties of the pyrimidine core through substitution allows for the rational design of materials with specific absorption and emission characteristics.

Furthermore, pyrimidine-based compounds are being investigated for their potential in creating nonlinear optical (NLO) materials. tandfonline.com These materials have applications in telecommunications, optical computing, and other advanced technologies. The development of pyrimidine-based bis-uracil derivatives with considerable NLO character demonstrates the potential of this class of compounds in materials science. tandfonline.com

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pyrimidine research, from drug discovery to materials design. nih.govresearchgate.net These computational tools can accelerate the research and development process by analyzing vast datasets, predicting molecular properties, and even proposing novel synthetic routes. youtube.com

In drug discovery, AI and ML can be used to screen virtual libraries of pyrimidine derivatives to identify compounds with high predicted activity against a specific biological target. rsc.org Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can help to understand the relationship between the chemical structure of a pyrimidine derivative and its biological activity, guiding the design of more potent and selective compounds. rsc.org For example, AI can be used to predict the anticancer activity of pyrimidine derivatives against various cell lines. mdpi.comacs.org

AI is also being applied to the challenge of synthesis planning. youtube.com Generative AI models can propose novel, synthesizable molecular structures and even generate the synthetic recipes to create them. youtube.com This has the potential to significantly reduce the time and effort required to develop new pyrimidine-based molecules. In the context of materials science, AI can be used to predict the properties of novel pyrimidine-containing materials, accelerating the discovery of materials with desired optical or electronic characteristics.

The use of AI and ML in analyzing complex biological data, such as metabolomics, can also reveal new roles for pyrimidine metabolism in diseases like cancer, potentially identifying new biomarkers and therapeutic targets. researchgate.net

| Application Area | AI/ML Technique | Potential Impact | Reference |

| Drug Discovery | QSAR, Virtual Screening | Accelerated identification of lead compounds, prediction of biological activity. | mdpi.comrsc.org |

| Synthesis Planning | Generative AI | Automated design of novel molecules and their synthetic routes. | youtube.com |

| Materials Science | Property Prediction | Faster discovery of functional materials with desired characteristics. | tandfonline.com |

| Biomarker Discovery | Metabolomics Analysis | Identification of new disease biomarkers and therapeutic targets related to pyrimidine metabolism. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzyl-2,6-dichloropyrimidine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of 2,4,6-trichloropyrimidine with benzylamine. Optimization involves controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry (1:1.2 molar ratio of benzylamine to trichloropyrimidine). Monitoring reaction progress via TLC or HPLC ensures complete substitution at the 4-position while retaining chlorides at 2- and 6-positions. Post-synthesis purification typically uses column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- Methodology :

- ¹H NMR : Aromatic protons from the benzyl group appear as a multiplet at δ 7.2–7.4 ppm, while the pyrimidine ring protons (if present) resonate upfield.

- ¹³C NMR : The dichloropyrimidine carbons (C-2 and C-6) show signals near δ 155–160 ppm due to electron-withdrawing Cl groups.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 253 (M⁺) and fragment ions corresponding to loss of Cl (e.g., m/z 218) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates. Store the compound in airtight containers under inert gas (N₂/Ar) to minimize hydrolysis. Waste disposal must follow institutional guidelines for halogenated organics, with neutralization via alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .

Advanced Research Questions

Q. How can Suzuki–Miyaura cross-coupling reactions be optimized for this compound to introduce aryl/heteroaryl groups?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligands like SPhos or XPhos to enhance reactivity at the 4-chloro position.

- Solvent/Base Selection : Use DME/H₂O (4:1) with K₂CO₃ for mild conditions (80°C, 12–24 hrs).

- Regioselectivity Control : The 4-position is more reactive due to steric hindrance at 2- and 6-positions. Confirm selectivity via ¹H NMR or X-ray crystallography .

Q. What strategies resolve contradictions in reported reactivity of this compound under nucleophilic substitution?

- Methodology :

- Kinetic vs. Thermodynamic Control : Perform time-course studies (e.g., in situ IR monitoring) to determine if competing substitution pathways exist.

- Isotopic Labeling : Use deuterated benzylamine to track substitution regiochemistry.

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict activation barriers for substitution at 2-, 4-, or 6-positions .

Q. How do steric and electronic effects of the benzyl group influence the reactivity of this compound in catalytic transformations?

- Methodology :

- Steric Maps : Generate Connolly surfaces (using software like PyMOL) to visualize steric bulk around the pyrimidine ring.

- Electron-Deficiency Analysis : Compare Hammett σ values for benzyl vs. other substituents to quantify electronic effects.

- Catalytic Testing : Perform hydrogenation or C–H activation reactions to correlate substituent effects with reaction yields .

Q. What computational approaches predict the regioselectivity of this compound in multi-step syntheses?

- Methodology :

- DFT-Based Transition State Analysis : Calculate energy barriers for substitution at each Cl position using software like ORCA.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (Cl sites) prone to nucleophilic attack.

- Machine Learning : Train models on existing pyrimidine reactivity data to predict outcomes for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.